molecular formula C18H10F6N4O B2403515 9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 343372-39-4

9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Cat. No.: B2403515
CAS No.: 343372-39-4
M. Wt: 412.295
InChI Key: PKMYKNZUTPFFKO-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Triazoles can be synthesized via aromatic nucleophilic substitution . For example, a series of novel triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For example, they can intercalate DNA . Some triazolo[4,3-a]quinoxaline derivatives showed good DNA-binding affinities .

Scientific Research Applications

Synthesis Methods

  • The compound has been synthesized through various methods, demonstrating its potential in chemical research. For example, Mogilaiah, Jagadeeshwar, and Rao (2012) described a method using silica gel supported ferric chloride in solvent-free conditions under microwave irradiation, yielding products in good yields and high purity (Mogilaiah, Jagadeeshwar, & Rao, 2012).
  • Another efficient synthesis method under microwave irradiation was detailed by Mogilaiah, Swamy, and Kumar (2009), highlighting the versatility of this compound in chemical synthesis (Mogilaiah, Swamy, & Kumar, 2009).

Structural and Analytical Studies

  • The structural and analytical characteristics of similar compounds have been thoroughly studied. For instance, Mogilaiah, Prasad, and Swamy (2010) used spectral and analytical data for structural assignments of similar triazolo naphthyridines (Mogilaiah, Prasad, & Swamy, 2010).

Novel Compounds and Reactions

  • Researchers like Moustafa (1999) have explored the synthesis and reactions of related organophosphorus compounds, expanding the chemical understanding of this class of compounds (Moustafa, 1999).
  • Deady and Devine (2006) reported novel annulated products from aminonaphthyridinones, showcasing the chemical diversity achievable with such compounds (Deady & Devine, 2006).

Application in Medicinal Chemistry

  • Several studies have investigated the potential medicinal applications of similar compounds. For example, Di Braccio et al. (2008) synthesized analogs with anti-inflammatory properties (Di Braccio et al., 2008).
  • Another study by Di Braccio et al. (2014) explored compounds with potent anti-inflammatory and analgesic activities (Di Braccio et al., 2014).

Future Directions

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Therefore, further exploration and development of triazole derivatives could be a promising direction for future research .

Properties

IUPAC Name

9-(4-methoxyphenyl)-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F6N4O/c1-29-10-4-2-9(3-5-10)15-27-26-14-7-6-11-12(17(19,20)21)8-13(18(22,23)24)25-16(11)28(14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMYKNZUTPFFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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